(2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol
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Overview
Description
(2,5-Dioxa-8-azaspiro[35]nonan-6-yl)methanol is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common synthetic route includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the heteroatoms present.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds share the dioxane or dithiane rings but have different substituents.
Uniqueness
(2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol is unique due to its specific combination of oxygen and nitrogen heteroatoms in the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,5-dioxa-8-azaspiro[3.5]nonan-6-ylmethanol |
InChI |
InChI=1S/C7H13NO3/c9-2-6-1-8-3-7(11-6)4-10-5-7/h6,8-9H,1-5H2 |
InChI Key |
BTRQGJGGAYKPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2(CN1)COC2)CO |
Origin of Product |
United States |
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